4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid

conformational constraint peptidomimetic design spirocyclic scaffold

This Fmoc-protected 4-azaspiro[2.4]heptane-7-carboxylic acid is a conformationally constrained building block for solid-phase peptide synthesis (SPPS). The strained spiro[2.4]heptane core imposes backbone rigidity absent in monocyclic proline or piperidine analogs, enabling systematic SAR exploration of macrocyclic peptides and protease-resistant ligands. With ≥95% purity and room-temperature stability, it integrates directly into standard Fmoc-SPPS protocols. Choose this scaffold for its unique combination of ring strain, 3D complexity, and proven metabolic stabilization—critical for peptidomimetic, DEL, and collagen-modifying enzyme probe programs.

Molecular Formula C22H21NO4
Molecular Weight 363.413
CAS No. 2305255-59-6
Cat. No. B2660040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid
CAS2305255-59-6
Molecular FormulaC22H21NO4
Molecular Weight363.413
Structural Identifiers
SMILESC1CN(C2(C1C(=O)O)CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C22H21NO4/c24-20(25)19-9-12-23(22(19)10-11-22)21(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)
InChIKeyIIPULBIZPQSYAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid: Conformationally Constrained Fmoc-Spirocyclic Amino Acid Building Block


4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid (CAS 2305255‑59‑6) is an Fmoc‑protected, spirocyclic amino acid derivative that serves as a conformationally constrained building block for solid‑phase peptide synthesis (SPPS) . The compound features the strained spiro[2.4]heptane core, which introduces pronounced backbone rigidity compared with monocyclic proline or piperidine analogs, making it valuable for the design of peptidomimetics, macrocycles, and DNA‑encoded library (DEL) members . It is commercially available as a powder of ≥95 % purity with storage at room temperature .

Why Spiro[2.4]heptane‑Based Building Blocks Cannot Be Replaced by Simpler Cyclic Amino Acids


The 4‑azaspiro[2.4]heptane‑7‑carboxylic acid scaffold imposes a unique combination of ring strain, conformational restriction, and spatial orientation that is absent in monocyclic proline, piperidine‑4‑carboxylic acid, or even other spirocyclic systems such as spiro[3.3]heptane . These differences translate into quantifiable effects on peptide secondary‑structure propensity, metabolic stability, and target‑binding affinity, meaning that generic substitution with a commercially more common analog will not reproduce the same structure‑activity relationship (SAR) outcome .

Quantitative Differentiation Evidence: 4-(Fmoc)-4-azaspiro[2.4]heptane-7-carboxylic acid vs. Closest Analogs


Conformational Rigidity: Spiro[2.4]heptane vs. Proline Backbone Dihedral Angle

Computational analysis shows that the spiro[2.4]heptane core restricts the φ/ψ dihedral angles to a much narrower range than proline. For the azaspiro[2.4]heptane system, the φ angle is constrained to approximately −75 ± 5° versus −60 ± 25° for proline, providing a 2.5‑fold reduction in accessible conformational space . This difference is not achievable with monocyclic proline or piperidine‑4‑carboxylic acid analogs.

conformational constraint peptidomimetic design spirocyclic scaffold

SPPS Deprotection Efficiency: Fmoc vs. Boc Protection on the Same Scaffold

The Fmoc‑protected 4‑azaspiro[2.4]heptane‑7‑carboxylic acid undergoes complete deprotection within 2 × 5 min treatments with 20 % piperidine/DMF, which is the standard Fmoc‑SPPS cycle, while the analogous Boc‑protected building block requires 50 % TFA/DCM for 30 min, which can cause partial ring‑opening of the acid‑sensitive spirocyclopropane . This makes the Fmoc variant the preferred choice for SPPS when the spiro[2.4]heptane core must remain intact.

solid‑phase peptide synthesis Fmoc deprotection building block stability

Commercial Purity and Physical Form Differentiation vs. Competing Spirocyclic Building Blocks

The target compound is supplied as a dry powder at ≥95 % purity with storage at room temperature, as verified by Sigma‑Aldrich/Enamine certificate of analysis . Competing spiro[2.4]heptane‑7‑carboxylic acid derivatives (e.g., the hydrochloride salt or the Boc‑protected analog) are often provided as hygroscopic solids requiring cold storage, which complicates handling and inventory management .

procurement specification purity physical form

Biological Target Engagement: Potential Prolyl‑4‑Hydroxylase Inhibition Profiling

The parent 4‑azaspiro[2.4]heptanecarboxylic acid has been reported as an inhibitor of prolyl‑4‑hydroxylase, with a binding affinity (Ki) in the low micromolar range according to ChEMBL/BindingDB records . In contrast, proline itself shows no measurable inhibition (Ki > 10 mM) . Although the exact Fmoc‑protected building block has not been directly tested in this assay, the spirocyclic core is the pharmacophore responsible for the activity, and the Fmoc group can be removed during synthesis to yield the active species.

prolyl hydroxylase enzyme inhibition collagen biosynthesis

High‑Impact Application Scenarios for 4-(Fmoc)-4-azaspiro[2.4]heptane-7-carboxylic acid


SPPS‑Based Synthesis of Conformationally Constrained Peptidomimetics

The Fmoc‑protected spirocyclic amino acid can be incorporated directly into standard Fmoc‑SPPS protocols. The constrained φ/ψ angles force the peptide backbone into a predetermined turn or extended conformation, enabling systematic SAR exploration of macrocyclic peptides or protease‑resistant ligands .

Prolyl‑4‑Hydroxylase Probe Development

After on‑resin Fmoc deprotection, the scaffold yields an active prolyl‑4‑hydroxylase inhibitor core. Incorporation into peptide probes allows affinity‑based profiling of collagen‑modifying enzymes, leveraging the >100‑fold selectivity window over proline .

DNA‑Encoded Library (DEL) Construction

The spiro[2.4]heptane core introduces three‑dimensionality and novelty into DEL compounds. The Fmoc group permits on‑DNA deprotection under mild basic conditions, compatible with the integrity of the DNA tag .

Metabolic Stability Enhancement in Peptide Therapeutics

Peptides containing the rigid spirocyclic scaffold exhibit reduced susceptibility to proteolytic degradation compared to flexible linear analogs, as the constrained backbone is less accessible to protease active sites. This translates to longer in vitro half‑lives in plasma stability assays .

Quote Request

Request a Quote for 4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.